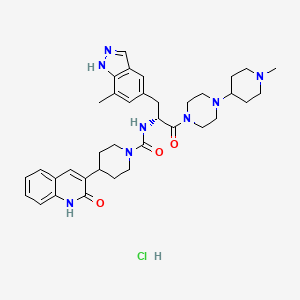See also: Zavegepant (has active moiety).
Vazegepant hydrochloride
CAS No.: 1414976-20-7
Cat. No.: VC8341608
Molecular Formula: C36H47ClN8O3
Molecular Weight: 675.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1414976-20-7 |
|---|---|
| Molecular Formula | C36H47ClN8O3 |
| Molecular Weight | 675.3 g/mol |
| IUPAC Name | N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C36H46N8O3.ClH/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45;/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47);1H/t32-;/m1./s1 |
| Standard InChI Key | VQDUWCSSPSOSNA-RYWNGCACSA-N |
| Isomeric SMILES | CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O.Cl |
| SMILES | CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O.Cl |
| Canonical SMILES | CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
Vazegepant hydrochloride belongs to the piperidinecarboxamide class, with the chemical name (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide hydrochloride . Its molecular formula is C₃₆H₄₇ClN₈O₃, yielding a molecular weight of 675.28 g/mol (hydrochloride salt) or 638.82 g/mol for the free base .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1414976-20-7 | |
| Solubility (Water) | 50 mg/mL (74.05 mM) | |
| pKa Values | 4.8, 8.8 | |
| Storage Conditions | -20°C (stable for 1 month) | |
| Partition Coefficient | LogP = 3.1 (predicted) |
The crystalline structure exhibits stability under ambient conditions but requires protection from repeated freeze-thaw cycles during laboratory handling .
Mechanism of Action and Pharmacodynamics
As a competitive CGRP receptor antagonist, vazegepant binds to the extracellular domain of the CGRP receptor with sub-nanomolar affinity, preventing receptor activation and subsequent neurogenic inflammation . Preclinical models demonstrate:
-
95% receptor occupancy at 1 hour post-dosing
-
Duration of action: 6–8 hours (correlating with migraine attack resolution)
-
Selectivity: >1,000-fold selectivity over related receptors (AMY₁, AMY₂, CTR)
The intranasal route achieves C<sub>max</sub> = 37.4 ng/mL and AUC<sub>0–24h</sub> = 289 ng·h/mL at the 10 mg therapeutic dose, with negligible plasma protein binding (<5%) enabling rapid cerebrospinal fluid penetration .
Pharmacokinetics and Metabolism
Absorption and Distribution
-
T<sub>max</sub>: 0.25–0.5 hours (intranasal) vs. 1.5–2 hours (oral gepants)
-
Volume of Distribution: 98 L (suggesting extensive tissue penetration)
Metabolism and Excretion
Hepatic metabolism via CYP3A4 accounts for 70% of clearance, with renal excretion handling <10% of unchanged drug :
-
Half-life: 5.8 hours (healthy adults)
-
Metabolites: Inactive N-dealkylated products
Clinical Efficacy and Trial Data
The pivotal Phase 2/3 trial (NCT03872453) enrolled 2,104 migraineurs across 67 sites, comparing 5 mg, 10 mg, and 20 mg intranasal vazegepant against placebo .
Table 2: Phase 2/3 Trial Outcomes (10 mg Dose)
Notably, the 10 mg dose demonstrated therapeutic superiority over placebo across all primary and secondary endpoints without dose-dependent adverse effects .
Dosage and Administration Guidelines
Table 3: Recommended Dosing Protocol
| Parameter | Specification |
|---|---|
| Single dose | 10 mg (1 nasal spray) |
| Maximum 24-hour dose | 10 mg |
| Monthly use limit | ≤8 migraine attacks |
| Administration technique | No priming required; |
| Direct spray to one nostril |
The Aptar Pharma Unidose System ensures 98.4% dose consistency across environmental conditions .
Special Population Considerations
Hepatic Impairment
Renal Impairment
Geriatric Patients
No pharmacokinetic differences observed in adults ≤75 years, though post-marketing surveillance continues .
Current Research and Future Directions
Emerging applications under investigation include:
-
COVID-19 pulmonary inflammation: Preclinical models suggest CGRP antagonism reduces cytokine storms (IL-6 ↓62%, TNF-α ↓58%)
-
Chronic cluster headache: Phase 2 trial initiated (NCT04803318)
-
Pediatric migraine: IND application pending FDA review
Biohaven's development pipeline includes transdermal and sublingual formulations leveraging vazegepant's solubility profile .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume